1-{5h,6h,7h-Cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylic acid hydrochloride
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Overview
Description
1-{5h,6h,7h-Cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[c]pyridazine ring with a piperidine carboxylic acid moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5h,6h,7h-Cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylic acid hydrochloride typically involves multistep organic reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination reactions . The reaction conditions often include the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{5h,6h,7h-Cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalyzed by Mn(OTf)2 and t-BuOOH, leading to the formation of oxidized derivatives.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using alkylating agents like benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2, t-BuOOH, aqueous media.
Reduction: Sodium borohydride, ethanol.
Substitution: Benzyl chloride, Et3N, organic solvents.
Major Products
Scientific Research Applications
1-{5h,6h,7h-Cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{5h,6h,7h-Cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as Bcl-xL proteins, leading to pro-apoptotic effects . The compound’s unique structure allows it to bind to specific sites on these proteins, disrupting their function and inducing cell death in targeted cells.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Shares a similar cyclopenta ring structure but differs in its functional groups and overall reactivity.
1H-pyrrolo[2,3-b]pyridin-1-yl: Another heterocyclic compound with a similar core structure but different substituents and applications.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c17-13(18)9-4-6-16(7-5-9)12-8-10-2-1-3-11(10)14-15-12;/h8-9H,1-7H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYVRYLDNYRASD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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